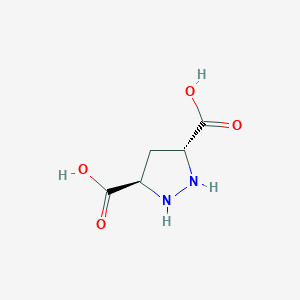
(3R,5R)-pyrazolidine-3,5-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid typically involves the reduction of precursor compounds using specific catalysts and reagents. One common method involves the use of ketoreductases, which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. For instance, a recombinant ketoreductase can be used to reduce a precursor compound in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. These processes involve the use of genetically engineered microorganisms that express the necessary enzymes for the reduction reactions. The reaction conditions are typically mild, involving aqueous buffers at neutral pH and ambient temperature .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Applications De Recherche Scientifique
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its chiral properties
Mécanisme D'action
The mechanism of action of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5R)-3,5-Dihydroxydecanoic acid
- ®-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Pyrrolopyrazine derivatives
Uniqueness
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and efficiency in various reactions and applications .
Propriétés
Numéro CAS |
207516-25-4 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h2-3,6-7H,1H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
Clé InChI |
DZHITFAUGUDIQF-PWNYCUMCSA-N |
SMILES isomérique |
C1[C@@H](NN[C@H]1C(=O)O)C(=O)O |
SMILES canonique |
C1C(NNC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


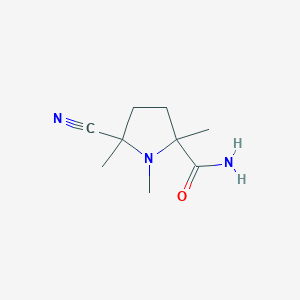
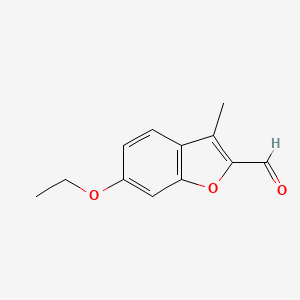
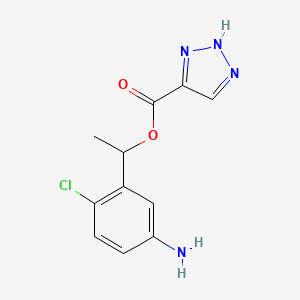

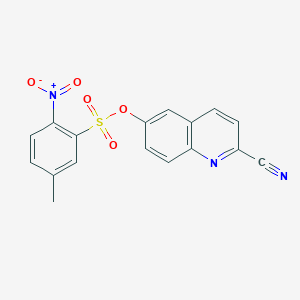
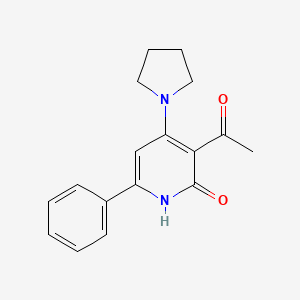
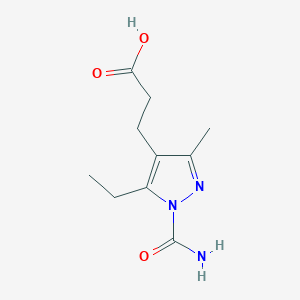
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
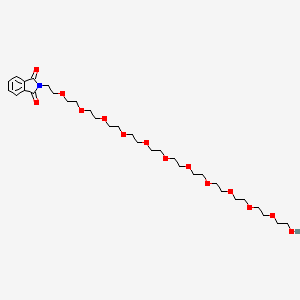
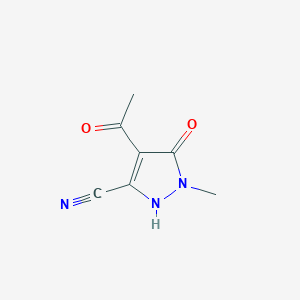
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
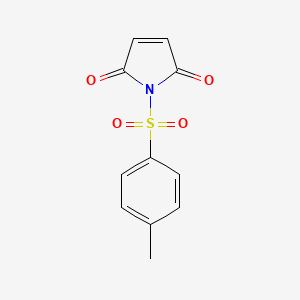
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
